molecular formula C22H19ClN2O2S2 B11686884 (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11686884
M. Wt: 443.0 g/mol
InChI Key: VCEAWZVQFRWFQY-HNENSFHCSA-N
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Description

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, an indole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 1-pentyl-1,3-dihydro-2H-indol-2-one under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating conditions such as asthma and arthritis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Research indicates that derivatives of thiazolidinone structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has shown efficacy against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

StudyFindings
In Silico Docking Study Evaluated against 5-LOX; showed strong binding affinitySuggests potential as an anti-inflammatory agent
Antimicrobial Activity Assessment Effective against Bacillus species; higher activity observed in Gram-positive bacteriaIndicates promise for developing new antimicrobial agents
Cytotoxicity Testing Inhibition of cancer cell proliferation in vitro; IC50 values range from 0.47 to 1.4 µMSupports further investigation for anticancer drug development

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(3-chlorophenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one
  • (3Z)-3-{[(3-chlorophenyl)amino]methylene}-2H-chromene-2,4(3H)-dione

Uniqueness

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one is unique due to its combination of a thiazolidinone ring and an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, potentially leading to novel applications in various fields.

Biological Activity

The compound (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one, often referred to as a thiazolidinone derivative, exhibits a wide range of biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antibacterial, antifungal, and antiviral properties.

The compound features a thiazolidinone backbone, which is known for its diverse pharmacological properties. The thiazolidinone structure typically contributes to its ability to interact with multiple biological targets, including enzymes and receptors involved in disease processes.

Key Structural Features:

  • Thiazolidinone Ring: Contributes to the compound's interaction with biological macromolecules.
  • Chlorophenyl Group: Enhances lipophilicity and may improve binding affinity to target sites.
  • Indole Moiety: Implicated in biological activity due to its role in modulating receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Cell LineGI50 (µM)Reference
A-549 (Lung)1.10
Panc-1 (Pancreatic)1.10
HeLa (Cervical)4.15

The mechanism of action appears to involve the inhibition of key enzymes such as protein tyrosine kinases and topoisomerase II, which are crucial for cancer cell growth and division .

Antibacterial Activity

The antibacterial properties of this compound have been investigated against various Gram-positive and Gram-negative bacteria. Notably, it has demonstrated effectiveness against resistant strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli2.95 - 4.63
Pseudomonas aeruginosa3.62 - 7.14

The compound’s antibacterial activity is attributed to its ability to disrupt biofilm formation and inhibit bacterial growth through enzyme inhibition .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against Candida species.

Fungal StrainIC50 (µg/mL)Reference
Candida albicans25 - 100

Antiviral Activity

Thiazolidinone derivatives have also been explored for their antiviral properties. The specific compound's interaction with viral proteases has shown potential in inhibiting viral replication.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives similar to the compound :

  • Anticancer Studies:
    • A study reported that derivatives with modifications at the phenyl ring exhibited varying degrees of cytotoxicity against cancer cell lines, with some compounds showing comparable efficacy to established chemotherapeutics like doxorubicin .
  • Antibacterial Studies:
    • Research indicated that certain thiazolidinones effectively reduced biofilm formation by over 50% in resistant bacterial strains, highlighting their potential as therapeutic agents against biofilm-associated infections .
  • Molecular Docking Studies:
    • Molecular docking simulations suggest that the compound can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms, providing insights into its mode of action .

Properties

Molecular Formula

C22H19ClN2O2S2

Molecular Weight

443.0 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-(2-oxo-1-pentylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19ClN2O2S2/c1-2-3-6-12-24-17-11-5-4-10-16(17)18(20(24)26)19-21(27)25(22(28)29-19)15-9-7-8-14(23)13-15/h4-5,7-11,13H,2-3,6,12H2,1H3/b19-18-

InChI Key

VCEAWZVQFRWFQY-HNENSFHCSA-N

Isomeric SMILES

CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)/C1=O

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)C1=O

Origin of Product

United States

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